1-亚硝基-1,3,3-三(2-氯乙基)脲

描述

Synthesis Analysis

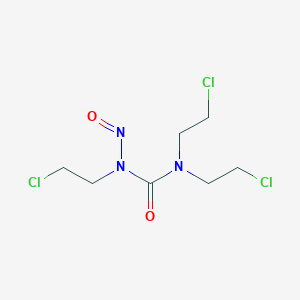

The synthesis of 1-Aryl-3-(2-chloroethyl) ureas, including 1-nitroso variants, involves derivations from 4-phenylbutyric acid and alkylanilines. These compounds, including their N-nitroso derivatives, were synthesized to evaluate their cytotoxicity on human adenocarcinoma cells in vitro, with some showing comparable cytotoxicity to known anticancer agents like chlorambucil (Gaudreault et al., 1988).

Molecular Structure Analysis

The molecular structure of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea has been elucidated using single-crystal x-ray diffraction, revealing significant insights into its three-dimensional arrangement and bond asymmetries, which play a crucial role in its biological activity (Smith et al., 1978).

Chemical Reactions and Properties

Nitrosation reactions of ureas, including 1-substituted 3-(2-pyridylmethyl) ureas, have been studied to produce corresponding 1-nitrosoureas, which show exclusive formation under specific conditions. These reactions are crucial for understanding the chemical behavior and potential modifications of the compound for therapeutic applications (Kamiya & Sueyoshi, 1983).

Physical Properties Analysis

The decomposition of 1-nitroso-1-alkyl-3-(2-hydroxyalkyl)ureas underlines the stability issues and explosive nature of these compounds, which is a significant consideration in their handling and storage. The detailed study of their decomposition pathways also provides insights into their reactivity and potential safety measures required during their synthesis and use (Saavedra, 1990).

Chemical Properties Analysis

The exploration of tris-ureas as organocatalysts for Michael addition reactions of nitro-olefins sheds light on the versatility and efficiency of urea derivatives in catalysis. This research not only highlights their high yields and effectiveness but also provides a mechanistic insight, potentially opening new avenues for the application of these compounds in synthetic chemistry (Bera et al., 2015).

科学研究应用

尿素生物传感器

尿素生物传感器在检测和量化尿素浓度方面取得了进展,因为它存在于各种过程中,并且在诊断疾病和监测环境条件方面具有重要意义。最近的研究探索了使用不同的纳米粒子、导电聚合物和碳材料来提高基于脲酶的生物传感器的灵敏度和稳定性 (Botewad 等人,2021).

环境和农业应用

已经评估了胃中膳食前体形成致癌 N-亚硝基化合物的风险,强调了了解尿素在潜在健康风险中的作用的必要性 (Shephard 等人,1987)。此外,还综述了在农业中使用脲酶和硝化抑制剂来减少环境污染和提高氮利用效率,表明它们具有支持可持续农业实践的潜力 (Ray 等人,2020).

能源应用

已经综述了探索尿素作为可持续和安全能源供应的氢载体的可能性,表明其由于无毒性、稳定性以及易于储存和运输而具有潜力。这使得尿素成为氢储存和燃料电池应用的理想候选者 (Rollinson 等人,2011).

安全和危害

The safety and hazards associated with “Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-” are not explicitly provided in the search results.

未来方向

The future directions for the use and study of “Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)-” are not explicitly provided in the search results.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.

属性

IUPAC Name |

1,1,3-tris(2-chloroethyl)-3-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNCVMRJCUYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219175 | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

CAS RN |

69113-01-5 | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。